molecular formula C27H31N3O4 B12127580 1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12127580
M. Wt: 461.6 g/mol
InChI Key: QSOIWGIRESOEPO-FCQUAONHSA-N
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Description

1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure This compound is characterized by its indole and pyrrole rings, which are fused together in a spiro configuration

Preparation Methods

The synthesis of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrrole precursor.

    Functional group modifications: Introduction of the dimethylamino, hydroxy, and methylbenzoyl groups through various substitution reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., NaBH4), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar compounds to 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione include:

These compounds share structural similarities but differ in their specific functional groups and overall configuration, which can lead to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

(4'E)-1'-[3-(dimethylamino)propyl]-4'-[hydroxy-(4-methylphenyl)methylidene]-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H31N3O4/c1-5-15-29-21-10-7-6-9-20(21)27(26(29)34)22(23(31)19-13-11-18(2)12-14-19)24(32)25(33)30(27)17-8-16-28(3)4/h6-7,9-14,31H,5,8,15-17H2,1-4H3/b23-22-

InChI Key

QSOIWGIRESOEPO-FCQUAONHSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)C)\O)/C(=O)C(=O)N3CCCN(C)C

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)C)O)C(=O)C(=O)N3CCCN(C)C

Origin of Product

United States

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